![molecular formula C15H19N5O2S B12922568 3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide CAS No. 651305-29-2](/img/structure/B12922568.png)
3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the pyrazin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyrazine derivative reacts with the isothiazole intermediate.
Attachment of the cyclohexylmethoxy group: This can be done via etherification reactions using cyclohexylmethanol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazine and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexylmethoxy)-5-(pyridin-2-ylamino)isothiazole-4-carboxamide
- 3-(Cyclohexylmethoxy)-5-(pyrimidin-2-ylamino)isothiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamide might exhibit unique properties due to the presence of the pyrazine ring, which can influence its electronic and steric characteristics, potentially leading to distinct biological activities and applications.
Propiedades
Número CAS |
651305-29-2 |
|---|---|
Fórmula molecular |
C15H19N5O2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
3-(cyclohexylmethoxy)-5-(pyrazin-2-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N5O2S/c16-13(21)12-14(22-9-10-4-2-1-3-5-10)20-23-15(12)19-11-8-17-6-7-18-11/h6-8,10H,1-5,9H2,(H2,16,21)(H,18,19) |
Clave InChI |
LSBHKMQLAYYUQH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


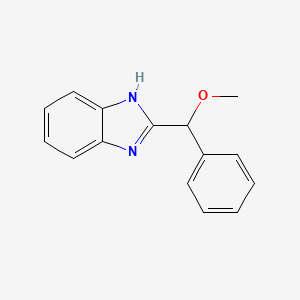
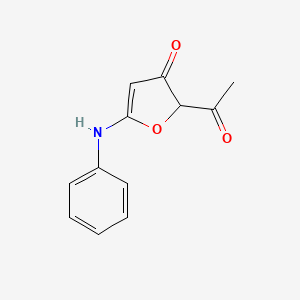
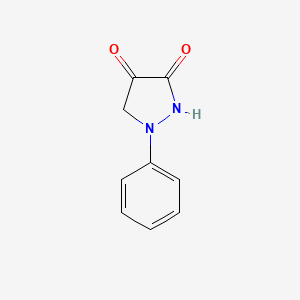
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
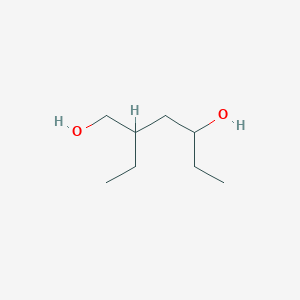
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)

![2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12922544.png)
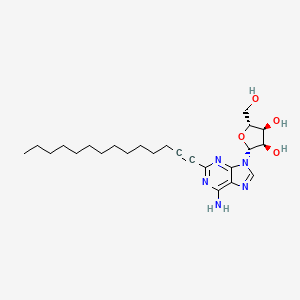
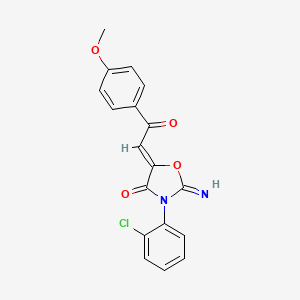
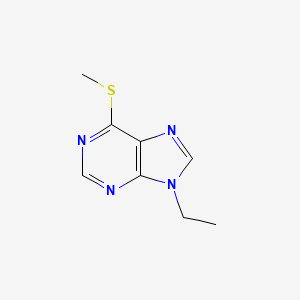
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)

